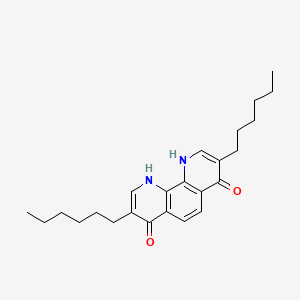
3,8-Dihexyl-1,10-dihydro-1,10-phenanthroline-4,7-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,8-Dihexyl-1,10-dihydro-1,10-phenanthroline-4,7-dione is an organic compound with the molecular formula C24H32N2O2 It is a derivative of phenanthroline, a heterocyclic compound that is widely used in coordination chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dihexyl-1,10-dihydro-1,10-phenanthroline-4,7-dione typically involves the alkylation of 1,10-phenanthroline-4,7-dione. One common method includes the reaction of 1,10-phenanthroline-4,7-dione with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反应分析
Types of Reactions
3,8-Dihexyl-1,10-dihydro-1,10-phenanthroline-4,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hexyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require the presence of a strong base like sodium hydride (NaH) and an appropriate solvent such as tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives with varying degrees of saturation.
科学研究应用
3,8-Dihexyl-1,10-dihydro-1,10-phenanthroline-4,7-dione has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of 3,8-Dihexyl-1,10-dihydro-1,10-phenanthroline-4,7-dione largely depends on its ability to form complexes with metal ions. These metal complexes can interact with biological molecules, such as DNA and proteins, leading to various biological effects. The compound’s ability to chelate metal ions also plays a crucial role in its catalytic activity in chemical reactions .
相似化合物的比较
Similar Compounds
1,10-Phenanthroline: The parent compound, widely used in coordination chemistry.
4,7-Dihydroxy-1,10-phenanthroline: Known for its use as a phenanthroline stain and its iron(II) complex formation.
4,7-Dimethoxy-1,10-phenanthroline: Used as a ligand in organic synthesis.
Uniqueness
3,8-Dihexyl-1,10-dihydro-1,10-phenanthroline-4,7-dione is unique due to the presence of hexyl groups, which enhance its solubility in organic solvents and modify its electronic properties. This makes it particularly useful in applications requiring specific solubility and electronic characteristics, such as in the development of organic semiconductors and advanced materials .
属性
CAS 编号 |
198345-31-2 |
|---|---|
分子式 |
C24H32N2O2 |
分子量 |
380.5 g/mol |
IUPAC 名称 |
3,8-dihexyl-1,10-dihydro-1,10-phenanthroline-4,7-dione |
InChI |
InChI=1S/C24H32N2O2/c1-3-5-7-9-11-17-15-25-21-19(23(17)27)13-14-20-22(21)26-16-18(24(20)28)12-10-8-6-4-2/h13-16H,3-12H2,1-2H3,(H,25,27)(H,26,28) |
InChI 键 |
BCZMIRSFNMCNIR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1=CNC2=C(C1=O)C=CC3=C2NC=C(C3=O)CCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




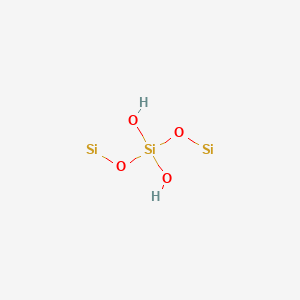

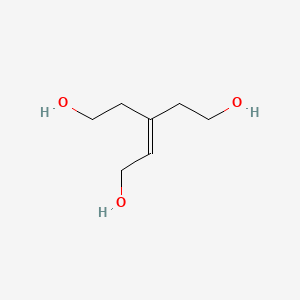
![N,N'-(2-Bromo-5-hydroxy-1,4-phenylene)bis[N'-(4-cyanophenyl)urea]](/img/structure/B12574652.png)
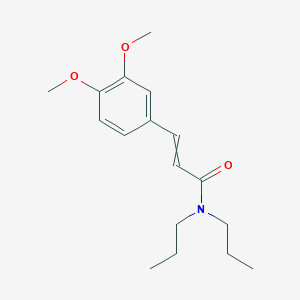
![2-Methyl-5-[(2-methylpyrrolidin-1-yl)carbonyl]pyridine](/img/structure/B12574665.png)
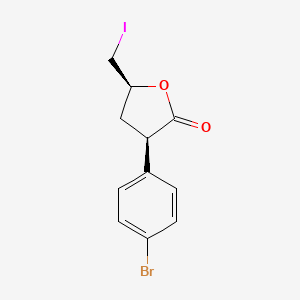
![4-Methoxy-4'-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1'-biphenyl](/img/structure/B12574677.png)
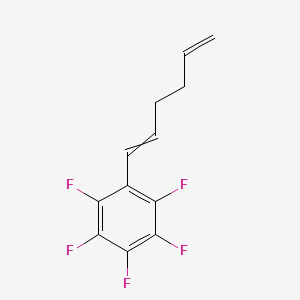
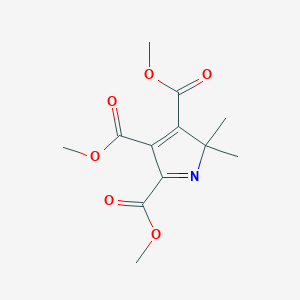

![2,2'-({[1-(Carboxymethyl)-1H-benzimidazol-2-yl]methyl}azanediyl)diacetic acid](/img/structure/B12574698.png)
